molecular formula C14H18N2S B10844470 4-tert-butyl-N-o-tolylthiazol-2-amine

4-tert-butyl-N-o-tolylthiazol-2-amine

Cat. No.: B10844470
M. Wt: 246.37 g/mol
InChI Key: LGKMKCIPKKOAPX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-o-tolylthiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and an o-tolyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-o-tolylthiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-o-tolylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-o-tolylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and o-tolyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16)

InChI Key

LGKMKCIPKKOAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

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